4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
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Overview
Description
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively, and a thione group at the 2 position. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-chloroaniline with carbon disulfide in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole
- 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-one
Uniqueness
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrClN2S |
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Molecular Weight |
263.54 g/mol |
IUPAC Name |
4-bromo-7-chloro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI Key |
AZYWEXGUXQROHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=S)N2)Br |
Origin of Product |
United States |
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